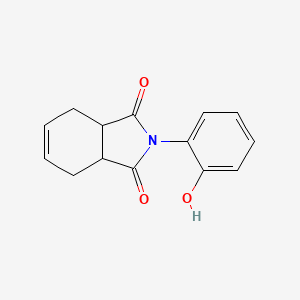
N-allyl-N'-(2-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(2-phenoxyphenyl)thiourea (APTU) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a thiourea derivative that has been used in various research studies, including neuroscience, pharmacology, and biochemistry. In
Scientific Research Applications
N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in various research studies due to its ability to inhibit the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues, including the brain, kidneys, and lungs. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in studies investigating the role of carbonic anhydrase in cancer and the development of new cancer treatments.
Mechanism of Action
N-allyl-N'-(2-phenoxyphenyl)thiourea inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH. The decrease in pH has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. N-allyl-N'-(2-phenoxyphenyl)thiourea has also been shown to decrease blood pressure and to improve vascular function in animal models of hypertension.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(2-phenoxyphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have low toxicity and is well-tolerated in animal models. However, the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in lab experiments is limited by its specificity for carbonic anhydrase. This limits its use in studies investigating other enzymes or pathways.
Future Directions
There are several future directions for the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in scientific research. One potential application is in the development of new treatments for stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in cancer development and the development of new cancer treatments. Finally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and renal function.
Conclusion:
In conclusion, N-allyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its diverse range of applications. Its ability to inhibit the enzyme carbonic anhydrase has led to its use in various research studies, including neuroscience, pharmacology, and biochemistry. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects, anti-inflammatory properties, and to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-allyl-N'-(2-phenoxyphenyl)thiourea has several potential future directions for scientific research.
Synthesis Methods
The synthesis of N-allyl-N'-(2-phenoxyphenyl)thiourea involves the reaction of N-allylthiourea with 2-phenoxyphenyl isocyanate. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography, yielding a white crystalline powder.
properties
IUPAC Name |
1-(2-phenoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMTJBQNPKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)


![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)